molecular formula C24H22N2O5S B2751184 2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941944-73-6

2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2751184
CAS RN: 941944-73-6
M. Wt: 450.51
InChI Key: MBMWMKYLFUHINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from thiadiazole structures, such as the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been explored for their antimicrobial properties. These synthesized compounds exhibit moderate activity against various bacterial and fungal strains, suggesting the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).

Anticancer Activities

The anticancer activities of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been investigated. Compounds based on thiadiazine scaffolds were tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These studies have shown that certain derivatives exhibit moderate to good inhibitory activity, highlighting the potential of thiadiazine derivatives in cancer research (Kamal et al., 2011).

Photochemical Properties for Therapeutic Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been reported. These compounds demonstrate significant photochemical properties, including high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of thiadiazole derivatives provide foundational knowledge for understanding the reactivity and potential applications of these compounds in various scientific domains. For instance, the preparation and N.M.R. spectra of 2,5-diaryl-2,5-di-t-butyl-Δ3-1,3,4-thiadiazoline 1,1-dioxides have been studied, offering insights into the structural factors influencing the reaction processes and potential for creating novel compounds with specific properties (Brophy et al., 1975).

properties

IUPAC Name

2-(2,3-dimethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-16-7-6-9-20(17(16)2)26-24(28)25(21-8-4-5-10-23(21)32(26,29)30)15-22(27)18-11-13-19(31-3)14-12-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMWMKYLFUHINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.